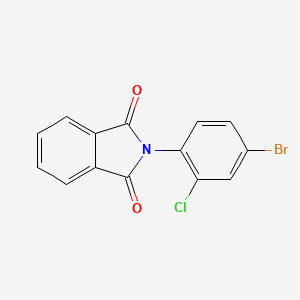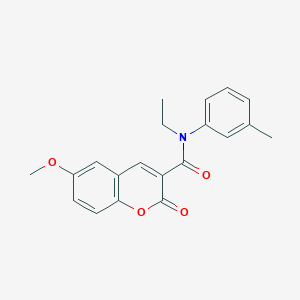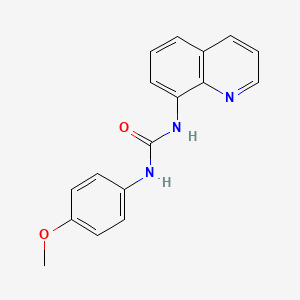
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione, also known as BRD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of topoisomerase IIα by binding to its ATPase domain, thereby preventing the enzyme from carrying out its normal function of DNA replication. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting tumor growth. However, it has also been found to have a low toxicity profile in normal cells, making it a promising candidate for further development as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of topoisomerase IIα. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy in cancer treatment. Finally, the potential applications of this compound in other fields such as material science and organic synthesis should also be explored.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry and other fields. Its mechanism of action, cytotoxic effects on cancer cells, and low toxicity profile make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-bromo-2-chlorobenzoic acid and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction yields a yellow crystalline powder that is purified through recrystallization.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione has been found to have potential applications in medicinal chemistry, specifically in the development of anti-cancer agents. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication. Additionally, this compound has been found to inhibit the growth of tumor cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUJSICKWJZOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)






![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)